![molecular formula C18H15FN4O2S2 B2472998 4-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-58-6](/img/structure/B2472998.png)
4-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). Benzamides are a class of compounds that have been studied for various biological activities . The compound also contains a thiadiazole ring, which is a type of heterocycle (a ring structure containing atoms of at least two different elements). Thiadiazoles have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and thiadiazole groups, as well as a fluorine atom attached to the benzene ring and a thioether linkage connecting the benzamide and thiadiazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s reactivity and the polarity of the molecule .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) involved microwave-assisted synthesis of hybrid molecules containing different chemical moieties, investigating their antimicrobial, antilipase, and antiurease activities. While the specific compound was not directly mentioned, the study's approach to synthesizing and evaluating compounds with similar structural frameworks indicates a broader application in designing new drugs with potential antimicrobial and enzyme inhibition properties (Başoğlu et al., 2013).
Antimicrobial Evaluation of Novel Quinazolinones and Thiazolidinone Motifs
Another study by Desai et al. (2013) synthesized novel fluorine-containing derivatives bearing pharmacophores like quinazolinone and 4-thiazolidinone, aiming to act as antimicrobial agents. This work underscores the compound's relevance in developing new antimicrobials, showcasing the significance of incorporating such complex structures for enhancing biological activity (Desai et al., 2013).
Inhibitory Activity on Protein-Tyrosine Phosphatase 1B
The study by Navarrete-Vázquez et al. (2012) explored the synthesis of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives, evaluating their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for type 2 diabetes treatment. This research highlights the compound's potential in the discovery of new treatments for metabolic diseases (Navarrete-Vázquez et al., 2012).
Synthesis and Characterization of Complex Molecules
Research efforts such as those by Saeed et al. (2010) and Çakal et al. (2021) focus on the synthesis, crystal structure analysis, and theoretical studies of complex molecules incorporating fluorine and other heteroatoms. These studies provide valuable insights into the structural and electronic properties of such compounds, contributing to the field of materials science and organic electronics (Saeed et al., 2010); (Çakal et al., 2021).
Safety And Hazards
Future Directions
Future research could involve further investigation into the synthesis, characterization, and biological activity of this compound. This could include experimental studies to determine its physical and chemical properties, as well as in vitro and in vivo studies to evaluate its biological activity .
properties
IUPAC Name |
4-fluoro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c1-11-2-8-14(9-3-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-4-6-13(19)7-5-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBGMDXBZKLQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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